4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one
Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is an organic compound belonging to the class of tetralones, which are bicyclic aromatic hydrocarbons. This compound is characterized by the presence of two methyl groups at the 4th position of the tetralone structure. It is a colorless liquid with a faint odor and is used as a precursor in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of appropriately branched alkenes using a,a-dialkylarylacyl chlorides in the presence of stannic chloride . Another method includes the cyclialkylation of toluene with 2,2,5,5-tetramethyltetrahydrofuranone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride or stannic chloride to facilitate the acylation process. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted tetralones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with various molecular targets and pathways. It can act as an intermediate in enzymatic reactions, influencing the activity of specific enzymes and metabolic processes. The exact pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
- 1,1,4,4-Tetramethyl-2-tetralone
- 1,1,4,4,6-Pentamethyl-2-tetralone
- 1,1-Diethyl-4,4-dimethyl-2-tetralone
Comparison: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-one is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H14O/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12/h3-6H,7-8H2,1-2H3 |
InChI Key |
CWXUCOIJSLPOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC2=CC=CC=C21)C |
Origin of Product |
United States |
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